OctadecanaMide, N-(4-ethoxyphenyl)-
Description
Octadecanamide, N-(4-ethoxyphenyl)- is a long-chain fatty acid amide derivative characterized by an 18-carbon saturated alkyl chain (octadecanamide) substituted at the amide nitrogen with a 4-ethoxyphenyl group. This compound belongs to the class of bioactive amides, which are often studied for their surfactant, polymer-modifying, or bioactive properties.
Key structural features:
Properties
CAS No. |
1552-37-0 |
|---|---|
Molecular Formula |
C26H45NO2 |
Molecular Weight |
403.651 |
IUPAC Name |
N-(4-ethoxyphenyl)octadecanamide |
InChI |
InChI=1S/C26H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(28)27-24-20-22-25(23-21-24)29-4-2/h20-23H,3-19H2,1-2H3,(H,27,28) |
InChI Key |
RJOZGRQUCAXRNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
Synonyms |
OctadecanaMide, N-(4-ethoxyphenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
9-Octadecenamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- (CAS 101858-27-9)
- Structure : Features a vanillyl group (4-hydroxy-3-methoxyphenylmethyl) instead of 4-ethoxyphenyl.
- Properties: Molecular weight: 417.62 g/mol. LogP: 7.445 (highly lipophilic).
N-(4-Ethoxyphenyl)acetamide (CAS 85-01-8)
- Structure : Shorter alkyl chain (acetamide vs. octadecanamide) with the same 4-ethoxyphenyl group.
- Properties :
- Molecular weight : ~179 g/mol.
- LogP : Estimated ~2.1 (lower hydrophobicity due to shorter chain).
- Applications : Likely used as an intermediate in organic synthesis, contrasting with the longer-chain amide’s surfactant or polymer applications .
Variations in Amide Nitrogen Substitution
Octadecanamide, N,N-dimethyl- (CAS 3886-90-6)
- Structure : N,N-dimethyl substitution instead of 4-ethoxyphenyl.
- Properties :
- Molecular weight : 313.5 g/mol.
- LogP : ~8.2 (higher than N-(4-ethoxyphenyl) due to reduced polarity from dimethyl groups).
- Applications : Used as a lubricant or plasticizer, highlighting how alkylation reduces hydrogen bonding and enhances thermal stability .
Octadecanamide, N-(3-(dimethylamino)propyl)- (CAS 7651027)
- Structure: Incorporates a dimethylamino-propyl group.
- Properties: Basicity: The tertiary amine group increases water solubility at acidic pH. Applications: Potential use in cationic surfactants or drug delivery systems, diverging from the ethoxyphenyl derivative’s neutral character .
Chain Length and Unsaturation Effects
9-Octadecenamide, N-[[4-(2-aminoethoxy)-3-methoxyphenyl]methyl]- (Z)-isomer (CAS SW29UO9BHI)
- Structure : Unsaturated C18 chain (Z-configuration) with a complex aromatic substituent.
- Properties: Molecular weight: ~460 g/mol. Polarity: Enhanced by the aminoethoxy group, reducing LogP compared to N-(4-ethoxyphenyl) derivatives.
- Applications : Possible biomedical relevance due to amine functionality, contrasting with purely hydrophobic ethoxyphenyl analogs .
Data Table: Comparative Analysis of Key Analogs
Research Findings and Trends
- Lipophilicity Trends: Ethoxy and alkyl groups increase LogP, making these compounds suitable for non-aqueous systems. Polar substituents (e.g., -OH, -NH₂) reduce LogP but enhance bioavailability .
- Industrial Utility : Long-chain amides like N,N-dimethyl-octadecanamide excel in high-temperature stability, whereas unsaturated analogs (e.g., 9Z-octadecenamides) may enhance flexibility in polymer blends .
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